Verdinexor

Beschreibung

Eigenschaften

IUPAC Name |

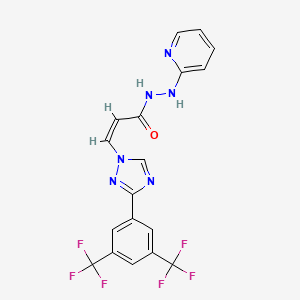

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F6N6O/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)16-26-10-30(29-16)6-4-15(31)28-27-14-3-1-2-5-25-14/h1-10H,(H,25,27)(H,28,31)/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAKEJZFFCECPN-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301022535 | |

| Record name | Verdinexor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392136-43-4 | |

| Record name | Verdinexor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392136434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verdinexor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Verdinexor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERDINEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85Q03215IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Verdinexor's Core Mechanism of Action in Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verdinexor (KPT-335) is an orally bioavailable, selective inhibitor of nuclear export (SINE) compound that targets Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] This mechanism holds significant promise for broad-spectrum antiviral therapy. Many viruses depend on the host cell's nuclear export machinery, specifically XPO1, to transport viral proteins and ribonucleoprotein complexes (vRNPs) from the nucleus to the cytoplasm, a critical step for the assembly and replication of new virions.[2][3] By blocking XPO1, this compound effectively sequesters these essential viral components within the nucleus, thereby inhibiting viral propagation.[4][5] Furthermore, this compound exhibits anti-inflammatory properties by preventing the nuclear export of key host proteins involved in pro-inflammatory signaling pathways, such as NF-κB.[1][6] This dual action of inhibiting viral replication and mitigating virus-associated immunopathology positions this compound as a compelling candidate for antiviral drug development.[1][7]

The Central Role of XPO1 in Viral Replication

Exportin 1 (XPO1/CRM1) is a crucial cellular protein responsible for the transport of a wide array of cargo proteins, including tumor suppressors and regulators of cell proliferation, from the nucleus to the cytoplasm.[3][8] This process is essential for normal cellular function. However, numerous viruses have evolved to hijack this pathway to facilitate their own replication.[3][9] These viruses utilize XPO1 to export viral proteins and genetic material, in the form of ribonucleoprotein complexes, out of the host cell nucleus.[2] This nuclear egress is a prerequisite for the assembly of new viral particles in the cytoplasm.[10]

This compound is a slowly reversible inhibitor of XPO1.[11][12] It covalently binds to a cysteine residue (Cys528) in the nuclear export signal (NES)-binding groove of XPO1.[13] This binding event physically obstructs the association of viral cargo with XPO1, effectively trapping these viral components within the nucleus.[11][14]

Dual Antiviral Mechanism of this compound

This compound's antiviral activity stems from a two-pronged approach: direct inhibition of the viral life cycle and modulation of the host immune response.

Inhibition of Viral Component Nuclear Export

The primary antiviral mechanism of this compound is the blockade of XPO1-mediated nuclear export of essential viral components.[4][5]

-

Influenza Virus: In the case of influenza virus, the viral ribonucleoproteins (vRNPs), which contain the viral genome, must be exported from the nucleus to the cytoplasm for packaging into new virions.[11][15] This export is mediated by the viral Nuclear Export Protein (NEP) which bridges the interaction between the vRNP and the host's XPO1.[11] this compound disrupts the XPO1-NEP interaction, leading to the nuclear accumulation of vRNPs and a halt in the production of progeny viruses.[4][11]

-

Respiratory Syncytial Virus (RSV): For RSV, the matrix (M) protein plays a critical role in virus assembly and budding.[10][14] The RSV M protein is known to shuttle into the nucleus and its subsequent export to the cytoplasm is dependent on XPO1.[10][16] this compound treatment leads to the nuclear retention of the RSV M protein, thereby inhibiting viral assembly and replication.[10][14]

Attenuation of Pro-inflammatory Responses

Virus-induced pathology is often exacerbated by an overactive host inflammatory response.[1][11] this compound has been shown to mitigate this by modulating the NF-κB signaling pathway.[1][6] NF-κB is a key transcription factor that upregulates the expression of numerous pro-inflammatory cytokines.[11] The inhibitor of NF-κB, IκB, requires XPO1 for its nuclear export to regulate NF-κB activity. By inhibiting XPO1, this compound promotes the nuclear retention of IκB, which in turn sequesters NF-κB in the nucleus, preventing the transcription of pro-inflammatory genes.[1][6] This leads to a reduction in the expression of cytokines such as TNF-α, IL-1β, and IL-6.[16]

Quantitative Data on this compound's Antiviral Activity

The following tables summarize the in vitro and in vivo efficacy of this compound against various viruses.

Table 1: In Vitro Antiviral Activity of this compound

| Virus Strain | Cell Line | Assay | IC50 | CC50 (µM) | Reference |

| Influenza A/WSN/33 (H1N1) | A549 | Plaque Assay | 26.8 nM | 26.8 | [11] |

| Influenza A/California/04/09 (pH1N1) | A549 | Plaque Assay | Not specified | >25 | [11] |

| Influenza A/Anhui/1/2013 (H7N9) | A549 | Plaque Assay | Not specified | >25 | [11] |

| Influenza B/Florida/04/06 | A549 | Plaque Assay | Not specified | >25 | [11] |

| Respiratory Syncytial Virus (RSV) A2 | A549 | Viral Titer | ~1 µM | >25 | [16] |

| OCI-Ly3 (Canine Lymphoma) | Not Applicable | Viability | 2.1 nM | Not Applicable | [17] |

| OCI-Ly10 (Canine Lymphoma) | Not Applicable | Viability | 41.8 nM | Not Applicable | [17] |

| CLBL1 (Canine Lymphoma) | Not Applicable | Viability | 8.5 nM | Not Applicable | [17] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Virus Strain | Treatment Regimen | Key Findings | Reference |

| Mice | Influenza A/California/04/09 | 20 mg/kg, oral, days 1 and 3 post-infection | Reduced virus shedding, decreased pulmonary pro-inflammatory cytokines, moderated leukocyte infiltration. | [18][19] |

| Ferrets | Influenza A/California/04/09 | 15 or 25 mg/kg daily, or 10 mg/kg twice daily, oral | Reduced lung pathology, decreased virus burden, and lower inflammatory cytokines in nasal washes. | [18][20] |

| Mice | Influenza A/Philippines/2/82-X79 | Not specified | Protected against disease pathology, reduced lung viral loads. | [11] |

Table 3: Pharmacokinetic Parameters of this compound in Ferrets and Cats

| Animal | Dose | Tmax (h) | Cmax (ng/mL) | T1/2 (h) | AUC0-t (ng·mL−1·h) | Reference |

| Ferrets | 5 mg/kg, oral | Not specified | Not specified | Not specified | Not specified | [20] |

| Cats | Not specified | 1.46 ± 0.51 | 239.54 ± 190.60 | 5.16 ± 2.30 | 1439.85 ± 964.64 | [13] |

Experimental Protocols

In Vitro Antiviral Assay (Plaque Assay)

-

Cell Culture: A549 cells (human lung adenocarcinoma) are seeded in 6-well plates and grown to confluency.

-

Drug Treatment: Cells are pre-treated with increasing concentrations of this compound or DMSO (vehicle control) for 2 hours at 37°C.[11]

-

Virus Infection: The drug-containing medium is removed, and cells are infected with the desired influenza virus strain at a specific multiplicity of infection (MOI) for 1 hour at 37°C.

-

Overlay: The virus inoculum is removed, and cells are overlaid with a mixture of agarose and cell culture medium containing the respective concentrations of this compound.

-

Incubation: Plates are incubated at 37°C for 48-72 hours to allow for plaque formation.

-

Staining and Quantification: The agarose overlay is removed, and cells are fixed and stained with crystal violet. Plaques are counted to determine the viral titer, and the IC50 is calculated.

Cytotoxicity Assay

-

Cell Seeding: A549 cells are seeded in 96-well plates.

-

Drug Treatment: Cells are treated with increasing concentrations of this compound for 24 hours.[11]

-

Assay: Cytotoxicity is assessed using a commercially available kit, such as the ToxiLight bioassay kit, which measures the release of adenylate kinase from damaged cells.[11]

-

Data Analysis: The percentage of cytotoxicity is calculated relative to untreated (0% cytotoxicity) and lysed (100% cytotoxicity) cells to determine the 50% cytotoxic concentration (CC50).[11]

Immunofluorescence Assay for vRNP Localization

-

Cell Culture and Treatment: A549 cells are grown on coverslips and treated with this compound, Leptomycin B (a known XPO1 inhibitor, as a positive control), or DMSO.[11]

-

Infection: Cells are infected with influenza A virus at an MOI of 3.[11]

-

Fixation and Permeabilization: At various time points post-infection, cells are fixed with paraformaldehyde and permeabilized with methanol.

-

Immunostaining: Cells are incubated with a primary antibody against the influenza nucleoprotein (NP) followed by a fluorescently labeled secondary antibody.

-

Imaging: Coverslips are mounted, and images are captured using a fluorescence microscope to visualize the subcellular localization of the NP, a key component of the vRNP.[11]

Co-immunoprecipitation of XPO1 and Viral Proteins

-

Cell Transfection: 293T cells are co-transfected with plasmids expressing FLAG-tagged XPO1 and the viral protein of interest (e.g., influenza NEP).[11]

-

Drug Treatment: 48 hours post-transfection, cells are treated with this compound or a vehicle control for 6 hours.[11]

-

Cell Lysis: Cells are lysed, and the protein concentration is determined.

-

Immunoprecipitation: Cell lysates are incubated with anti-FLAG antibody-conjugated beads to pull down XPO1 and any interacting proteins.

-

Western Blotting: The immunoprecipitated complexes are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against the viral protein to detect the interaction.

Signaling Pathways and Experimental Workflows

References

- 1. This compound Targeting of CRM1 is a Promising Therapeutic Approach against RSV and Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karyopharm.com [karyopharm.com]

- 3. mdpi.com [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

- 5. This compound, a novel selective inhibitor of nuclear export, reduces influenza a virus replication in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound Targeting of CRM1 is a Promising Therapeutic Approach against RSV and Influenza Viruses [agris.fao.org]

- 8. Effect of exportin 1/XPO1 nuclear export pathway inhibition on coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a Novel Selective Inhibitor of Nuclear Export, Reduces Influenza A Virus Replication In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Development of a UPLC-MS/MS method for quantifying KPT-335 (this compound) in feline plasma for a study of PK [frontiersin.org]

- 14. Research Portal [researchportal.scu.edu.au]

- 15. researchgate.net [researchgate.net]

- 16. This compound (KPT-335), a Selective Inhibitor of Nuclear Export, Reduces Respiratory Syncytial Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. axonmedchem.com [axonmedchem.com]

- 18. Antiviral Efficacy of this compound In Vivo in Two Animal Models of Influenza A Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antiviral Efficacy of this compound In Vivo in Two Animal Models of Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antiviral Efficacy of this compound In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]

Verdinexor (KPT-335): A Selective Inhibitor of Nuclear Export (SINE) - An In-depth Technical Guide

Introduction

Verdinexor (KPT-335) is an orally bioavailable, small-molecule, selective inhibitor of nuclear export (SINE) that represents a novel class of therapeutic agents.[1][2] It functions by specifically targeting Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), a key protein responsible for the transport of numerous cargo proteins and RNAs from the nucleus to the cytoplasm.[3][4] By blocking this export process, this compound effectively forces the nuclear retention and accumulation of critical tumor suppressor proteins (TSPs) and growth regulatory proteins (GRPs). This targeted mechanism of action has demonstrated significant potential in oncology and virology, with preclinical and clinical studies (in canines) showcasing its anti-tumor and antiviral activities.[2][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a summary of its effects on key signaling pathways.

Mechanism of Action

Exportin 1 (XPO1) is the exclusive nuclear exporter for a wide array of over 200 proteins, including the majority of tumor suppressor proteins such as p53, p21, and IκB.[7][8] In many cancer cells, XPO1 is overexpressed, leading to the increased export of these TSPs from the nucleus to the cytoplasm, where they are unable to perform their protective functions.[9] This aberrant cytoplasmic localization contributes to uncontrolled cell proliferation and survival.[8]

This compound covalently and reversibly binds to a cysteine residue (Cys528) in the nuclear export signal (NES)-binding groove of XPO1.[8] This binding event physically obstructs the interaction between XPO1 and its cargo proteins, effectively inhibiting their nuclear export.[8] The consequence is the nuclear accumulation of TSPs and other growth regulatory proteins, leading to the reactivation of their native functions.[10] This can result in cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[5][6] In the context of viral infections, several viruses, including influenza and Respiratory Syncytial Virus (RSV), rely on XPO1 for the nuclear export of viral proteins and ribonucleoproteins (vRNPs) essential for viral replication and assembly.[2][3] By inhibiting XPO1, this compound can disrupt the viral life cycle.[3]

Chemical Properties

| Property | Value |

| IUPAC Name | (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyridin-2-yl)acrylohydrazide[10] |

| Synonyms | KPT-335, ATG-527[4] |

| CAS Number | 1392136-43-4[10] |

| Molecular Formula | C18H12F6N6O[10] |

| Molecular Weight | 442.32 g/mol [4] |

| Appearance | Solid powder[10] |

| Oral Bioavailability | Yes[4] |

Quantitative Data: In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, demonstrating its potent anti-proliferative activity at nanomolar concentrations.

| Cell Line | Cell Type | IC50 (nM) | Reference(s) |

| Jurkat | Human T-cell leukemia | 0.3 | [1][4][11] |

| OCI-Ly3 | Diffuse large B-cell lymphoma (DLBCL) | 2.1 | [1][4][11] |

| CLBL1 | Canine diffuse large B-cell lymphoma (DLBCL) | 8.5 | [1][4][11] |

| OCI-Ly10 | Diffuse large B-cell lymphoma (DLBCL) | 41.8 | [1][4][11] |

| RSV A2 | Respiratory Syncytial Virus (in A549 cells) | 960 | [1][8] |

Signaling Pathways and Visualizations

This compound's inhibition of XPO1 has significant downstream effects on multiple signaling pathways critical for cell survival and proliferation.

XPO1-Mediated Nuclear Export Mechanism

The fundamental process targeted by this compound is the XPO1-mediated export of cargo proteins from the nucleus to the cytoplasm. This process is dependent on the RanGTP/RanGDP gradient across the nuclear membrane.

References

- 1. researchgate.net [researchgate.net]

- 2. The nuclear export protein exportin‐1 in solid malignant tumours: From biology to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. This compound, a Selective Inhibitor of Nuclear Exportin 1, Inhibits the Proliferation and Migration of Esophageal Cancer via XPO1/c-Myc/FOSL1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (KPT-335), a Selective Inhibitor of Nuclear Export, Reduces Respiratory Syncytial Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. ashpublications.org [ashpublications.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The selective inhibitor of nuclear export (SINE) this compound exhibits biologic activity against canine osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

The Role of XPO1/CRM1 Inhibition in Cancer Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a critical protein responsible for the nuclear export of a wide array of cargo proteins, including the majority of tumor suppressor proteins (TSPs) and growth regulators. In many cancers, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these key anti-cancer proteins, thereby promoting oncogenesis. The inhibition of XPO1 has emerged as a promising therapeutic strategy to restore the nuclear localization and function of TSPs, ultimately leading to cell cycle arrest and apoptosis in malignant cells. This technical guide provides a comprehensive overview of the role of XPO1/CRM1 inhibition in cancer therapy, with a focus on the mechanism of action, preclinical and clinical data of selective inhibitors of nuclear export (SINEs), and detailed experimental protocols for their evaluation.

Introduction to XPO1/CRM1: The Gatekeeper of the Nucleus

The proper segregation of cellular components between the nucleus and the cytoplasm is fundamental for normal eukaryotic cell function. The nuclear pore complex regulates the transit of molecules, and for proteins larger than 40 kDa, this process is actively mediated by transport receptors of the karyopherin-β family. XPO1 is the master nuclear export receptor, responsible for shuttling over 220 proteins, as well as certain RNA species, from the nucleus to the cytoplasm.[1]

The process of XPO1-mediated export is a tightly regulated cycle. In the nucleus, XPO1 binds to its cargo protein, which contains a leucine-rich nuclear export signal (NES), in a complex with the RanGTP-bound form of the Ran GTPase. This ternary complex is then translocated through the nuclear pore complex into the cytoplasm. In the cytoplasm, GTP hydrolysis to RanGDP, facilitated by Ran-activating proteins, triggers the disassembly of the complex and the release of the cargo protein.

In cancer, this intricate process is often dysregulated. Overexpression of XPO1 is a common feature in a wide range of solid and hematological malignancies, including multiple myeloma, diffuse large B-cell lymphoma, lung cancer, and breast cancer, and is often associated with a poor prognosis.[2][3] This elevated XPO1 activity results in the continuous expulsion of TSPs such as p53, p21, p27, BRCA1, and IκB from the nucleus, effectively disabling their tumor-suppressing functions.[4][5] This understanding has paved the way for the development of targeted therapies aimed at inhibiting XPO1.

Mechanism of Action of XPO1/CRM1 Inhibitors

Selective Inhibitors of Nuclear Export (SINEs) are a class of small molecules that function by binding to and inhibiting XPO1. The first-in-class SINE compound to receive regulatory approval is selinexor (KPT-330). Selinexor and other SINEs, such as eltanexor (KPT-8602), covalently bind to a cysteine residue (Cys528) in the NES-binding groove of XPO1.[4] This irreversible binding physically blocks the association of XPO1 with its cargo proteins, leading to their accumulation in the nucleus.

The therapeutic effect of XPO1 inhibition is multi-faceted:

-

Reactivation of Tumor Suppressor Proteins: By forcing the nuclear retention of TSPs like p53, the cell's natural defense mechanisms against uncontrolled proliferation are restored. Nuclear p53 can then transcriptionally activate its target genes, leading to cell cycle arrest and apoptosis.[6][7]

-

Inhibition of Oncogene Expression: XPO1 also mediates the nuclear export of mRNAs of several oncoproteins, such as c-Myc and Bcl-2. By blocking this export, SINEs reduce the translation of these key drivers of cancer cell growth and survival.[8]

-

Suppression of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a critical driver of inflammation and cell survival in many cancers. XPO1 inhibition leads to the nuclear accumulation of IκB, the natural inhibitor of NF-κB, thereby downregulating this pro-tumorigenic signaling cascade.[9][10]

This broad mechanism of action allows XPO1 inhibitors to have a therapeutic effect across a wide range of cancer types, irrespective of their specific mutational landscape.

Quantitative Data on XPO1/CRM1 Inhibitors

The efficacy of XPO1 inhibitors has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data for selinexor and eltanexor.

Table 1: In Vitro Cytotoxicity (IC50) of Selinexor and Eltanexor in Cancer Cell Lines

| Cell Line | Cancer Type | Selinexor IC50 (nM) | Eltanexor IC50 (nM) | Reference(s) |

| Hematological Malignancies | ||||

| Reh | Acute Lymphoblastic Leukemia | 160 ± 10 | 50 ± 10 | [11] |

| Nalm-6 | Acute Lymphoblastic Leukemia | 300 ± 20 | 140 ± 30 | [11] |

| Daudi | Burkitt's Lymphoma | 600 ± 90 | 300 ± 30 | [11] |

| Raji | Burkitt's Lymphoma | 1330 ± 1160 | 230 ± 30 | [11] |

| MM.1S | Multiple Myeloma | 14 | Not Reported | [12] |

| Jurkat | Acute T-cell Leukemia | 17.8 | Not Reported | [12] |

| Various | Acute Myeloid Leukemia (10 lines) | Not Reported | 20 - 211 | [13] |

| Solid Tumors | ||||

| MDA-MB-468 | Triple-Negative Breast Cancer | 32 - 732 (range) | Not Reported | [10][14] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 32 - 732 (range) | Not Reported | [10][14] |

| BT-549 | Triple-Negative Breast Cancer | 32 - 732 (range) | Not Reported | [10][14] |

| HCC-1937 | Triple-Negative Breast Cancer | >300,000 | Not Reported | [15] |

| MDA-MB-436 | Triple-Negative Breast Cancer | 17,500 | Not Reported | [15] |

| HCT116 (p53 wt) | Colorectal Carcinoma | 148 | Not Reported | [12] |

| HCT116 (p53 null) | Colorectal Carcinoma | 1170 | Not Reported | [12] |

Table 2: Clinical Efficacy of Selinexor and Eltanexor in Various Cancers

| Cancer Type | Inhibitor | Trial Name / Phase | Treatment Regimen | Overall Response Rate (ORR) | Key Survival Data | Reference(s) |

| Multiple Myeloma (Relapsed/Refractory) | Selinexor | STORM (Phase 2b) | Selinexor + Dexamethasone | 26.2% | Median PFS: 3.7 months; Median OS: 8.6 months | [16][17] |

| Selinexor | BOSTON (Phase 3) | Selinexor + Bortezomib + Dexamethasone | 81.7% (in dose reduction group) | Median PFS: 16.6 months (in dose reduction group) | [18] | |

| Selinexor | STOMP (Phase 1b/2) | Selinexor + Pomalidomide + Dexamethasone | 54.3% (pomalidomide naive) | Not Reported | ||

| Selinexor | Phase 1 | Selinexor + Carfilzomib + Dexamethasone | 63% (≥PR) | Not Reported | [19] | |

| Diffuse Large B-Cell Lymphoma (Relapsed/Refractory) | Selinexor | SADAL (Phase 2b) | Selinexor Monotherapy | 29% | Median Duration of Response: 9.3 months | [2][5][9][20][21] |

| Myelodysplastic Syndrome (Higher-Risk, HMA-Refractory) | Eltanexor | Phase 1/2 | Eltanexor Monotherapy | 53.3% | Median OS: 9.86 months | [1] |

| Eltanexor | Phase 2 | Eltanexor Monotherapy | 27% (ITT), 31% (evaluable) | Median OS: 8.7 months | [22][23] | |

| Non-Small Cell Lung Cancer (KRAS-Mutant) | Selinexor | Phase 1/2 | Selinexor + Docetaxel | 22% | Median PFS: 7.4 months (TP53 wt) vs. 1.8 months (TP53 altered) | [3][4][24][25][26] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of XPO1/CRM1 inhibitors.

Nuclear Export Assay (Rev-GFP Based)

This assay is used to quantify the inhibition of XPO1-mediated nuclear export. It utilizes a reporter protein, Rev, fused to Green Fluorescent Protein (GFP), which contains a strong NES.

Materials:

-

HeLa or U2OS cells

-

pRev(1.4)-EGFP plasmid (expresses NES-deficient HIV-1 Rev fused to EGFP)

-

Transfection reagent (e.g., Lipofectamine)

-

Complete culture medium (DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (4% in PBS)

-

DAPI stain

-

Mounting medium

-

Fluorescence microscope with appropriate filters for GFP and DAPI

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding: Seed HeLa or U2OS cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Transfect the cells with the pRev(1.4)-EGFP plasmid according to the manufacturer's protocol for the chosen transfection reagent. This plasmid will express a Rev-GFP fusion protein that is predominantly localized to the nucleus due to the lack of a functional NES.[27]

-

Drug Treatment: 24 hours post-transfection, treat the cells with varying concentrations of the XPO1 inhibitor (e.g., selinexor) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).

-

Fixation and Staining:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain the nuclei with DAPI for 5 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging: Mount the coverslips onto glass slides using mounting medium. Acquire images using a fluorescence microscope, capturing both the GFP and DAPI channels.

-

Image Analysis:

-

Using image analysis software, define the nuclear and cytoplasmic regions of each cell using the DAPI stain to delineate the nucleus.

-

Measure the mean fluorescence intensity of GFP in both the nuclear and cytoplasmic compartments for a significant number of cells (e.g., >50) per condition.

-

Calculate the nuclear-to-cytoplasmic fluorescence ratio (N/C ratio). A higher N/C ratio indicates greater inhibition of nuclear export.

-

MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with an XPO1 inhibitor.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well microplates

-

XPO1 inhibitor stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of the XPO1 inhibitor in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Western Blotting

Western blotting is used to detect and quantify the levels of specific proteins, such as XPO1, TSPs (e.g., p53), and markers of apoptosis (e.g., cleaved PARP), in cell lysates after treatment with an XPO1 inhibitor.

Materials:

-

Cell lysates from treated and untreated cells

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis:

-

Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

Load the samples into the wells of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to XPO1/CRM1 inhibition.

Caption: Mechanism of XPO1/CRM1-mediated nuclear export and its inhibition by selinexor.

References

- 1. Eltanexor + Inqovi for Myelodysplastic Syndrome · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 2. FDA approves selinexor for relapsed/refractory diffuse large B-cell lymphoma | FDA [fda.gov]

- 3. Phase 1/2 trial of XPO1 inhibitor selinexor plus docetaxel in previously treated, advanced KRAS mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JNCCN 360 - Non–Small Cell Lung Cancer - Can Selinexor Plus Docetaxel Improve Outcomes in Advanced <em>KRAS</em>-Mutant NSCLC? [jnccn360.org]

- 5. ashpublications.org [ashpublications.org]

- 6. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. karyopharm.com [karyopharm.com]

- 9. researchgate.net [researchgate.net]

- 10. manuals.plus [manuals.plus]

- 11. Combining selective inhibitors of nuclear export (SINEs) with chimeric antigen receptor (CAR) T cells for CD19-positive malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tga.gov.au [tga.gov.au]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Selinexor, a selective inhibitor of nuclear export, enhances the anti-tumor activity of olaparib in triple negative breast cancer regardless of BRCA1 mutation status - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rarecancernews.com [rarecancernews.com]

- 17. ashpublications.org [ashpublications.org]

- 18. targetedonc.com [targetedonc.com]

- 19. ashpublications.org [ashpublications.org]

- 20. onclive.com [onclive.com]

- 21. FDA Approval Summary: Selinexor for Relapsed or Refractory Diffuse Large B‐Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. investors.karyopharm.com [investors.karyopharm.com]

- 23. ashpublications.org [ashpublications.org]

- 24. aacrjournals.org [aacrjournals.org]

- 25. aacrjournals.org [aacrjournals.org]

- 26. Phase I/II Trial of Exportin 1 Inhibitor Selinexor plus Docetaxel in Previously Treated, Advanced KRAS-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 2.6. Rev(1.4)-EGFP Nuclear Export Assay [bio-protocol.org]

Verdinexor: A Host-Targeted Approach to Broad-Spectrum Antiviral Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Verdinexor (KPT-335) is an investigational, orally bioavailable small molecule that belongs to the class of Selective Inhibitor of Nuclear Export (SINE) compounds. It functions by covalently and reversibly binding to Exportin-1 (XPO1 or CRM1), a key cellular protein responsible for the transport of numerous cargo proteins and ribonucleoproteins from the nucleus to the cytoplasm. Many viruses have evolved to hijack the host cell's XPO1-mediated export machinery to facilitate the transport of essential viral components, such as viral ribonucleoproteins (vRNPs), required for virion assembly and propagation. By blocking XPO1, this compound effectively sequesters these viral components within the nucleus, thereby inhibiting the replication of a wide range of viruses. Furthermore, this compound has demonstrated anti-inflammatory properties by repressing the activation of nuclear factor κB (NF-κB), a critical regulator of pro-inflammatory cytokine production. This dual mechanism of action—directly inhibiting viral replication and mitigating virus-associated immunopathology—positions this compound as a promising candidate for a broad-spectrum, host-directed antiviral agent, a strategy that inherently possesses a higher barrier to the development of drug resistance.

Core Mechanism of Action: Inhibition of XPO1-Mediated Nuclear Export

Exportin-1 (XPO1) is a crucial transport receptor that recognizes and exports cargo proteins bearing a leucine-rich nuclear export signal (NES) from the nucleus to the cytoplasm. This process is fundamental for normal cell function, regulating the localization of tumor suppressor proteins, growth factors, and cell cycle regulators.

A multitude of viruses, particularly those that replicate within the nucleus, exploit this endogenous pathway. For instance, influenza A virus requires XPO1 to export its viral ribonucleoproteins (vRNPs) from the nucleus to the cytoplasm for subsequent assembly into new progeny virions[1][2][3]. Similarly, the Respiratory Syncytial Virus (RSV) Matrix (M) protein is shuttled via the XPO1 pathway, a critical step for viral assembly and budding[4][5][6].

This compound acts by binding to a cysteine residue (Cys528) in the NES-binding groove of XPO1[7][8]. This covalent but reversible binding physically obstructs the attachment of viral cargo proteins, such as the influenza virus Nuclear Export Protein (NEP) or the RSV M protein, to XPO1[1][4]. The consequence is the nuclear sequestration of these essential viral components, leading to a potent block in the viral life cycle and a significant reduction in the production of new infectious particles.[1][5]

Beyond its direct antiviral effect, this compound also modulates the host's inflammatory response. By inhibiting XPO1, it prevents the nuclear export of IκBα, an inhibitor of NF-κB. This leads to the nuclear retention of NF-κB, preventing its activation of pro-inflammatory genes and thereby reducing the expression of cytokines like TNFα, IL-1β, and IL-6, which are often associated with severe viral disease pathology[4][9].

Quantitative Antiviral Activity

This compound has demonstrated potent antiviral activity against a wide range of viruses in both in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral and Cytotoxicity Data

| Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀¹ | CC₅₀² | Selectivity Index (SI)³ | Reference |

| Influenza A/WSN/33 (H1N1) | A549 | Virus Titer Reduction | ~0.1 µM | 26.8 µM | >268 | [1] |

| Influenza A/California/04/09 (pH1N1) | A549 | Virus Titer Reduction | ~0.1 µM | 26.8 µM | >268 | [1] |

| Influenza A/Anhui/1/2013 (H7N9) | A549 | Virus Titer Reduction | ~0.5 µM | 26.8 µM | >53 | [1] |

| Influenza B/Brisbane/60/2008 | A549 | Virus Titer Reduction | ~0.1 µM | 26.8 µM | >268 | [1] |

| Respiratory Syncytial Virus A2 (RSV A2) | A549 | Virus Titer Reduction | 0.96 µM | >25 µM | >26 | [10] |

| Epstein-Barr Virus (EBV) | Akata | DNA Replication | 50 nM | >350 nM | >7 | [11] |

| Human Immunodeficiency Virus (HIV) | Various | - | Efficacious | - | - | [12][13] |

| Other Opportunistic Viruses⁴ | Various | - | Efficacious | - | - | [13] |

¹EC₅₀/IC₅₀ (Effective/Inhibitory Concentration 50): The concentration of a drug that gives half-maximal response or reduces the response by half[14][15]. ²CC₅₀ (Cytotoxic Concentration 50): The concentration of a drug that causes the death of 50% of cells in a culture. ³Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI indicates a more favorable safety profile. ⁴Includes Human Cytomegalovirus (HCMV), Kaposi's Sarcoma Virus (KSHV), Adenoviruses (AdV), BK virus (BKPyV), and others[13].

Table 2: In Vivo Efficacy in Animal Models (Influenza A Virus)

| Animal Model | Virus Strain | This compound Dose | Dosing Regimen | Key Outcomes | Reference |

| Mouse (BALB/c) | A/California/04/09 (pH1N1) | 10 mg/kg, oral | Therapeutic (24 & 72 hpi) | Significant reduction in lung viral titers and pro-inflammatory cytokines; reduced lung pathology and mortality. | [1][2] |

| Mouse (BALB/c) | A/Philippines/2/82 (H3N2) | 10 mg/kg, oral | Therapeutic (24 & 72 hpi) | Significant reduction in lung viral titers compared to control. | [1] |

| Ferret | A/California/04/09 (pH1N1) | 10 mg/kg, oral | Therapeutic (Twice daily) | Reduced lung pathology, viral burden, and inflammatory cytokine expression in nasal wash. | [16][17][18] |

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation and replication of antiviral efficacy studies. Below are synthesized protocols based on published research for this compound.

In Vitro Antiviral Efficacy and Cytotoxicity Assays

Objective: To determine the 50% effective concentration (EC₅₀) of this compound against a specific virus and its 50% cytotoxic concentration (CC₅₀) in host cells.

Methodology:

-

Cell Culture: Human lung adenocarcinoma (A549) or Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and cultured to form a confluent monolayer[1][18].

-

Cytotoxicity Assay (CC₅₀ Determination):

-

Cells are treated with serial dilutions of this compound (e.g., ranging from 0.1 to 100 µM).

-

After a 48-72 hour incubation period, cell viability is assessed using a standard colorimetric assay, such as the MTS/PMS method, which measures mitochondrial metabolic activity[19]. The CC₅₀ is calculated from the dose-response curve.

-

-

Antiviral Assay (EC₅₀ Determination):

-

Virus Yield Reduction Assay: Confluent cell monolayers are pre-treated with non-toxic concentrations of this compound for approximately 2 hours. The cells are then infected with the virus (e.g., Influenza A virus at a Multiplicity of Infection (MOI) of 0.01)[19].

-

After a 1-2 hour adsorption period, the viral inoculum is removed, and fresh media containing the same concentration of this compound is added.

-

Supernatants are collected at 24-48 hours post-infection.

-

The amount of infectious virus in the supernatant is quantified using a Plaque Assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers. The EC₅₀ is the concentration of this compound that reduces the viral titer by 50% compared to the untreated virus control[1][19].

-

References

- 1. This compound, a Novel Selective Inhibitor of Nuclear Export, Reduces Influenza A Virus Replication In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel selective inhibitor of nuclear export, reduces influenza a virus replication in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. This compound (KPT-335), a Selective Inhibitor of Nuclear Export, Reduces Respiratory Syncytial Virus Replication In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Selinexor and COVID-19: The Neglected Warden [frontiersin.org]

- 8. Selinexor and COVID-19: The Neglected Warden - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Targeting of CRM1 is a Promising Therapeutic Approach against RSV and Influenza Viruses [agris.fao.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. karyopharm.com [karyopharm.com]

- 13. In vitro toxicity and efficacy of this compound, an exportin 1 inhibitor, on opportunistic viruses affecting immunocompromised individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 16. Antiviral Efficacy of this compound In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]

- 17. researchsystem.canberra.edu.au [researchsystem.canberra.edu.au]

- 18. Antiviral Efficacy of this compound In Vivo in Two Animal Models of Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell-based assays | VirusBank Platform [virusbankplatform.be]

Investigating the Anti-Inflammatory Properties of Verdinexor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verdinexor (KPT-335) is a first-in-class, orally bioavailable, selective inhibitor of nuclear export (SINE) that targets Exportin 1 (XPO1), a key protein involved in the transport of numerous cargo proteins and RNA from the nucleus to the cytoplasm.[1][2] This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its mechanism of action, preclinical data in various inflammatory models, and detailed experimental protocols for its investigation. The primary anti-inflammatory effect of this compound is attributed to its ability to force the nuclear retention of key regulators of inflammation, most notably the transcription factor nuclear factor-kappa B (NF-κB), thereby attenuating the expression of pro-inflammatory genes.[3][4]

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide range of acute and chronic diseases, including autoimmune disorders, viral infections, and cancer. The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5][6] In a resting state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it activates the transcription of target genes.[5][7]

Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a crucial nuclear export receptor that mediates the transport of over 200 proteins, including IκB and NF-κB subunits, from the nucleus to the cytoplasm.[2][4] In many inflammatory conditions and malignancies, XPO1 is overexpressed, leading to the inappropriate nuclear export of tumor suppressor proteins and key regulators of inflammation.[4] this compound selectively and reversibly binds to a cysteine residue (Cys528) in the cargo-binding pocket of XPO1, thereby blocking its function.[4] This inhibition of nuclear export leads to the nuclear accumulation of IκB, which effectively traps NF-κB in the cytoplasm, preventing its transcriptional activity and resulting in a potent anti-inflammatory effect.[3]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound's primary anti-inflammatory mechanism is the targeted inhibition of XPO1-mediated nuclear export, which directly impacts the NF-κB signaling cascade. By preventing the nuclear export of IκBα, this compound enhances its inhibitory function within the nucleus, leading to the sequestration of NF-κB in the cytoplasm and a subsequent reduction in the transcription of pro-inflammatory genes.

Quantitative Data on Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity in various preclinical models. The following tables summarize key quantitative findings.

Table 1: In Vitro Potency of this compound in Canine Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| OCI-Ly3 | Non-Hodgkin Lymphoma | 2.1 | [8] |

| OCI-Ly10 | Non-Hodgkin Lymphoma | 41.8 | [8] |

| CLBL1 | Non-Hodgkin Lymphoma | 8.5 | [8] |

| Abrams | Osteosarcoma | 21 | [9] |

| D17 | Osteosarcoma | 74 | [9] |

| Grey | Osteosarcoma | 43 | [9] |

Note: While these IC50 values represent anti-proliferative effects in cancer cell lines, they demonstrate the potent, low nanomolar activity of this compound.

Table 2: Reduction of Pro-Inflammatory Cytokines in Influenza-Infected Mice

Data from an in vivo study in mice infected with influenza A virus and treated with this compound (20 mg/kg, orally) at day 1 and 3 post-infection. Cytokine levels were measured in bronchoalveolar lavage (BAL) fluid at day 4 post-infection.

| Cytokine | Vehicle (pg/mL) | This compound (pg/mL) | % Reduction | p-value | Reference |

| IFN-γ | ~150 | ~50 | ~67% | < 0.01 | [1] |

| TNF-α | ~125 | ~40 | ~68% | < 0.05 | [1] |

| IL-6 | ~1200 | ~400 | ~67% | < 0.01 | [1] |

| IL-12p40 | ~1000 | ~300 | ~70% | < 0.01 | [1] |

| MCP-1 | ~150 | ~250 | -67% (Increase) | n.s. | [1] |

| RANTES | ~100 | ~150 | -50% (Increase) | n.s. | [1] |

Data are approximated from graphical representations in the cited literature.[1] n.s. = not significant.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.

In Vivo Murine Influenza A Virus Infection Model

This protocol is based on methodologies described by Perwitasari et al. (2016).[1]

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound by measuring the reduction of pro-inflammatory cytokines and immune cell infiltration in the lungs of influenza-infected mice.

Materials:

-

Animals: 6-8 week old, female BALB/c mice.

-

Virus: Mouse-adapted influenza A/California/04/09 (H1N1) virus.

-

This compound Formulation: this compound powder dissolved in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose).

-

Anesthesia: Avertin (2,2,2-tribromoethanol).

-

Equipment: Oral gavage needles (20-gauge, 1.5 inches with a rounded tip), sterile saline, centrifuge, microplate reader, flow cytometer.

Procedure:

-

Acclimatization: House mice in a specific-pathogen-free facility for at least one week prior to the experiment with ad libitum access to food and water.

-

Infection: Anesthetize mice with an intraperitoneal injection of Avertin. Intranasally infect the mice with 10 x MID50 (50% mouse infectious dose) of the influenza virus in a 50 µL volume of sterile saline.

-

Treatment:

-

Prepare a fresh formulation of this compound on each day of dosing.

-

At 24 and 72 hours post-infection, administer this compound (e.g., 20 mg/kg) or vehicle control orally via gavage. The volume should not exceed 10 mL/kg.

-

-

Sample Collection (Day 4 post-infection):

-

Euthanize mice via an overdose of Avertin.

-

Perform bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with 1 mL of sterile saline three times.

-

Pool the BAL fluid for each mouse and keep on ice.

-

-

Sample Processing:

-

Centrifuge the BAL fluid at 400 x g for 10 minutes at 4°C to pellet the cells.

-

Collect the supernatant for cytokine analysis and store at -80°C.

-

Resuspend the cell pellet for flow cytometry analysis.

-

Multiplex Cytokine Assay of BAL Fluid

Objective: To quantify the levels of multiple pro-inflammatory cytokines and chemokines in the BAL fluid of treated and control mice.

Materials:

-

Commercial multiplex cytokine assay kit (e.g., Milliplex MAP Mouse Cytokine/Chemokine Magnetic Bead Panel, or similar).

-

BAL fluid supernatant.

-

Microplate shaker.

-

Luminex-based detection system (e.g., Bio-Plex 200).

Procedure:

-

Reagent Preparation: Prepare standards, controls, and wash buffers according to the manufacturer's instructions.

-

Assay Procedure:

-

Add the magnetic beads to a 96-well plate.

-

Wash the beads twice with wash buffer.

-

Add standards, controls, and BAL fluid samples to the appropriate wells.

-

Incubate the plate on a shaker at room temperature for 2 hours.

-

Wash the beads three times.

-

Add the detection antibody cocktail to each well.

-

Incubate on a shaker for 1 hour.

-

Add streptavidin-phycoerythrin.

-

Incubate on a shaker for 30 minutes.

-

Wash the beads three times.

-

Resuspend the beads in sheath fluid.

-

-

Data Acquisition and Analysis:

-

Acquire the data on a Luminex-based detection system.

-

Analyze the data using the manufacturer's software to determine the concentration of each cytokine in the samples.

-

Flow Cytometry Analysis of BAL Fluid Immune Cells

Objective: To characterize and quantify the different immune cell populations present in the BAL fluid.

Materials:

-

BAL fluid cell pellet.

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Fc block (anti-CD16/32 antibody).

-

Fluorochrome-conjugated antibodies against murine immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, CD11c, Gr-1, F4/80).

-

Viability dye (e.g., 7-AAD or propidium iodide).

-

Flow cytometer.

Procedure:

-

Cell Preparation:

-

Resuspend the BAL cell pellet in FACS buffer.

-

Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

-

-

Staining:

-

Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.

-

Add Fc block and incubate for 10 minutes at 4°C.

-

Add the antibody cocktail and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer containing a viability dye.

-

-

Data Acquisition and Analysis:

-

Acquire the samples on a flow cytometer.

-

Analyze the data using flow cytometry analysis software (e.g., FlowJo). Gate on live, single cells and then identify different immune cell populations based on their marker expression.

-

Conclusion

This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the XPO1-mediated nuclear export of key inflammatory regulators, leading to the suppression of the NF-κB signaling pathway. Preclinical data in models of viral-induced inflammation show a marked reduction in pro-inflammatory cytokine production. The detailed protocols provided in this guide offer a framework for the continued investigation of this compound's therapeutic potential in a range of inflammatory and autoimmune diseases. Further research is warranted to fully elucidate its clinical utility as a novel anti-inflammatory agent.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. research.fsu.edu [research.fsu.edu]

- 8. Antiviral Efficacy of this compound In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

Verdinexor's Impact on Nuclear-Cytoplasmic Transport: A Technical Guide

Introduction

Verdinexor (KPT-335) is a pioneering, orally bioavailable small molecule that functions as a Selective Inhibitor of Nuclear Export (SINE).[1][2] Its primary molecular target is Exportin 1 (XPO1), also known as Chromosomal Region Maintenance 1 (CRM1).[2][3] XPO1 is a critical karyopherin beta family protein responsible for the transport of over 200 cargo proteins, including a majority of tumor suppressor proteins (TSPs) and growth regulatory proteins (GRPs), from the nucleus to the cytoplasm.[4][5]

In normal cellular processes, the regulated transport of these proteins is essential for maintaining homeostasis. However, many neoplastic cells overexpress XPO1, leading to the excessive expulsion of TSPs from the nucleus.[5][6] This mislocalization effectively inactivates their protective functions, such as inducing apoptosis or halting the cell cycle, thereby promoting uncontrolled cell proliferation and survival.[6][7] this compound's mechanism of action directly counteracts this oncogenic process by blocking XPO1, forcing the nuclear retention and functional reactivation of these critical regulatory proteins.[7][8] This guide provides a detailed examination of this compound's mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound functions by covalently binding to the cysteine residue at position 528 (Cys528) within the nuclear export signal (NES)-binding groove of the XPO1 protein.[5][9] This binding is transient and slowly reversible, effectively blocking the attachment of cargo proteins to XPO1.[6] The entire export process is dependent on the formation of a ternary complex between XPO1, the cargo protein with its leucine-rich NES, and the RanGTP protein.[4] By inhibiting the initial binding step, this compound prevents the formation of this complex and halts the subsequent translocation through the nuclear pore complex.

The primary consequence of XPO1 inhibition is the nuclear accumulation of its cargo proteins.[8] Key TSPs and GRPs retained in the nucleus include p53, p21, pRB, and Forkhead box O (FOXO) proteins.[6][10] This forced nuclear retention restores their endogenous functions:

-

p53: Can initiate apoptosis (programmed cell death) in response to cellular stress or DNA damage.

-

p21: A potent cell cycle inhibitor.

-

FOXO proteins: Regulate the expression of genes involved in apoptosis and cell cycle arrest.

By trapping these proteins in the nucleus, this compound effectively reactivates the cell's own tumor suppression mechanisms, leading to selective cell cycle arrest and apoptosis in cancer cells, while largely sparing normal cells.[7][8]

References

- 1. Anivive Announces FDA Conditional Approval of LAVERDIA™-CA1 (this compound) - the First and Only Oral Tablet to Treat Lymphoma in Dogs [prnewswire.com]

- 2. The selective inhibitor of nuclear export (SINE) this compound exhibits biologic activity against canine osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karyopharm.com [karyopharm.com]

- 4. The selective inhibitor of nuclear export (SINE) this compound exhibits biologic activity against canine osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Development of a UPLC-MS/MS method for quantifying KPT-335 (this compound) in feline plasma for a study of PK [frontiersin.org]

- 6. Phase II study of the oral selective inhibitor of nuclear export (SINE) KPT-335 (this compound) in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karyopharm.com [karyopharm.com]

- 8. investors.karyopharm.com [investors.karyopharm.com]

- 9. Frontiers | Small Molecule Inhibitors of CRM1 [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Preclinical Research on Verdinexor for Solid Tumors: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

Verdinexor (also known as KPT-335) is an orally bioavailable, novel Selective Inhibitor of Nuclear Export (SINE) compound.[1][2] Its primary therapeutic target is Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][3] In many solid and hematological malignancies, XPO1 is overexpressed and correlates with poor prognosis.[4][5] XPO1 is the exclusive nuclear exporter for a host of major tumor suppressor proteins (TSPs) and growth regulatory proteins (GRPs).[5][6] By exporting these proteins from the nucleus to the cytoplasm, cancer cells effectively neutralize their function, which promotes unchecked cell proliferation and survival.[4]

This compound functions by binding to and inhibiting XPO1, thereby forcing the nuclear retention and subsequent reactivation of these critical TSPs and GRPs.[3][6] This targeted action leads to cell cycle arrest and selective induction of apoptosis in cancer cells, while largely sparing normal cells.[6] This document provides an in-depth technical overview of the preclinical research evaluating this compound's efficacy, mechanism of action, and experimental protocols in the context of solid tumors.

Core Mechanism of Action

The fundamental anti-cancer mechanism of this compound is the targeted inhibition of XPO1. This action blocks the transport of key TSPs and GRPs, such as p53, p21, pRB, and FOXO, from the nucleus to the cytoplasm.[4] The resulting nuclear accumulation of these proteins restores their natural tumor-suppressing functions, leading to cell cycle arrest and programmed cell death (apoptosis) in malignant cells.[3][7]

In Vitro Studies

This compound has demonstrated potent, dose-dependent anti-cancer activity at nanomolar concentrations across a range of solid tumor cell lines in vitro. Studies have been conducted on cell lines derived from esophageal cancer, osteosarcoma, melanoma, mast cell tumors, and others.[8][9][10]

Quantitative Efficacy Data: In Vitro

The half-maximal inhibitory concentration (IC50) values highlight this compound's potency against various cancer cell lines. Notably, the IC50 for normal cells is significantly higher, indicating a degree of selectivity for malignant cells.[2][10]

| Cell Line Type | Specific Cell Line(s) | IC50 Concentration | Citation(s) |

| Canine Osteosarcoma | Abrams, D-17, OSCA-40, etc. | 21 - 74 nM | [2][10] |

| Normal Canine Osteoblast | N/A | 21 µM | [2][10] |

| Canine Non-Hodgkin Lymphoma | Various | 2 - 42 nM | [6][7][9] |

| Diffuse Large B-Cell Lymphoma | OCI-Ly3 | 2.1 nM | [11][12][13] |

| Diffuse Large B-Cell Lymphoma | OCI-Ly10 | 41.8 nM | [11][12][13] |

| Canine Diffuse Large B-Cell Lymphoma | CLBL1 | 8.5 nM | [11][12][13] |

| T-cell Leukemia | Jurkat | 0.3 nM | [13] |

Key Experimental Protocols (In Vitro)

Detailed methodologies are crucial for the replication and validation of preclinical findings.

Protocol 3.2.1: Cell Viability / Proliferation Assay (CyQUANT® Method) This protocol was utilized to assess the effect of this compound on canine osteosarcoma cell viability.[10]

-

Cell Seeding: 1 x 10³ cells were seeded into each well of a 96-well plate and incubated overnight in standard media.

-

Treatment: Cells were treated with either 0.1% DMSO (vehicle control) or varying concentrations of this compound (ranging from 0.001 to 10 µM).

-

Incubation: The plates were incubated for 96 hours.

-

Lysis: After the incubation period, the media was removed, and the plates were frozen overnight at -80°C to ensure complete cell lysis.

-

Fluorescence Measurement: Plates were thawed, and the CyQUANT® working solution was added to each well. Fluorescence was measured using a microplate reader at 480 nm excitation and 520 nm emission to quantify DNA content, which is proportional to cell number.[13]

Protocol 3.2.2: Apoptosis Assay (Caspase-3/7 Activity) This assay quantifies the induction of apoptosis by measuring the activity of key executioner caspases.[10]

-

Cell Seeding & Treatment: Osteosarcoma cell lines were treated with either 0.1% DMSO (control), 1 µM this compound, or 10 µM this compound.

-

Incubation: Cells were incubated for 48 hours.

-

Measurement: Following incubation, caspase-3/7 activity was measured using a commercially available luminescent or fluorescent assay kit according to the manufacturer's instructions. A statistically significant, dose-dependent increase in caspase activity is indicative of apoptosis induction.[10]

In Vivo Studies

The anti-tumor effects of this compound have been validated in vivo using xenograft models. These studies provide crucial data on efficacy in a more complex biological system.

Quantitative Efficacy Data: In Vivo

In a key study using a nude mouse xenograft model of esophageal cancer, this compound demonstrated significant tumor growth inhibition.[8]

| Animal Model | Tumor Type | Treatment Group | Outcome | Citation |

| Nude Mice Xenograft | Esophageal Squamous Cancer | This compound | 59.5% tumor inhibition rate compared to control | [8] |

Key Experimental Protocol (In Vivo Xenograft)

This protocol describes the validation of this compound's effect in an esophageal cancer xenograft model.[8]

-

Model System: Nude mice were used as the host for human esophageal squamous cancer cell xenografts.

-

Tumor Implantation: An established esophageal cancer cell line (e.g., KYSE30) was subcutaneously injected into the mice.

-

Treatment Initiation: Once tumors reached a specified volume, mice were randomized into a control group and a treatment group receiving this compound.

-

Administration: this compound was administered orally according to a predetermined dosing schedule. The control group received a vehicle solution.

-

Monitoring & Endpoint: Tumor volume and mouse body weight were measured regularly. At the end of the study, mice were euthanized, and tumors were excised and weighed.

-

Post-Hoc Analysis: Tumor tissues were subjected to Immunohistochemistry (IHC) analysis to assess the expression levels of target proteins such as XPO1 and c-Myc.[8]

Elucidation of Signaling Pathways

Beyond its core mechanism, research has identified specific signaling axes that are modulated by this compound in different solid tumors.

The XPO1/c-Myc/FOSL1 Axis in Esophageal Cancer

In esophageal squamous cancer, this compound's anti-proliferative and anti-migratory effects are mediated through the XPO1/c-Myc/FOSL1 axis.[8][14] RNA-sequencing analysis of this compound-treated cells revealed significant downregulation of genes related to this pathway.[8] Further investigation using immunoprecipitation and proximity ligation assays confirmed that this compound physically disrupts the interaction between XPO1 and the oncoprotein c-Myc, preventing c-Myc's export and function.[8][14] Overexpression of c-Myc was shown to rescue the inhibitory effects of this compound, confirming the critical role of this axis.[8][14]

Synergy with Doxorubicin in Osteosarcoma

Preclinical studies have demonstrated a potent synergistic effect when combining this compound with the standard chemotherapeutic agent doxorubicin in canine osteosarcoma cell lines.[2][10] The proposed mechanism for this synergy involves the impairment of DNA damage repair. Doxorubicin induces DNA double-strand breaks, which are marked by γH2A.X foci.[10] this compound enhances and sustains this DNA damage by preventing the cell from carrying out necessary repairs, possibly through the nuclear retention of key DNA repair proteins or Topoisomerase IIα (TopoIIα).[10] This leads to a significant increase in apoptosis compared to either drug alone.

Conclusion

The body of preclinical research provides compelling evidence for the anti-cancer activity of this compound in various solid tumor models. Its targeted mechanism of inhibiting XPO1 and reactivating tumor suppressor proteins is effective both in vitro and in vivo.[8][10] Studies have elucidated specific pathways, such as the XPO1/c-Myc/FOSL1 axis in esophageal cancer, and have demonstrated significant potential for combination therapies, notably with doxorubicin in osteosarcoma.[8][10] These robust preclinical findings establish this compound as a promising therapeutic agent and support its continued investigation in clinical trials for the treatment of solid tumors.

References

- 1. karyopharm.com [karyopharm.com]

- 2. The selective inhibitor of nuclear export (SINE) this compound exhibits biologic activity against canine osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. livma.org [livma.org]

- 4. Phase II study of the oral selective inhibitor of nuclear export (SINE) KPT-335 (this compound) in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karyopharm.com [karyopharm.com]

- 6. karyopharm.com [karyopharm.com]

- 7. ashpublications.org [ashpublications.org]

- 8. This compound, a Selective Inhibitor of Nuclear Exportin 1, Inhibits the Proliferation and Migration of Esophageal Cancer via XPO1/c-Myc/FOSL1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical evaluation of the novel, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) KPT-335 in spontaneous canine cancer: results of a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The selective inhibitor of nuclear export (SINE) this compound exhibits biologic activity against canine osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. axonmedchem.com [axonmedchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. This compound, a Selective Inhibitor of Nuclear Exportin 1, Inhibits the Proliferation and Migration of Esophageal Cancer via XPO1/c-Myc/FOSL1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Verdinexor's Impact on Tumor Suppressor Protein Localization

This technical guide provides a comprehensive overview of this compound (KPT-335), a novel, orally bioavailable Selective Inhibitor of Nuclear Export (SINE). It details the compound's core mechanism of action, its quantifiable effects on the subcellular localization of critical tumor suppressor proteins, and the standard experimental protocols for evaluating these effects.

Introduction: The Role of Nuclear Export in Cancer

In healthy cells, the transport of proteins between the nucleus and the cytoplasm is a tightly regulated process essential for normal cellular function. Exportin-1 (XPO1), also known as Chromosomal Region Maintenance 1 (CRM1), is a key nuclear export protein responsible for shuttling a wide range of cargo proteins, including tumor suppressor proteins (TSPs) and growth regulatory proteins (GRPs), out of the nucleus.[1][2][3]

Many malignancies exploit this pathway by overexpressing XPO1.[1][2] This elevated expression leads to the excessive expulsion of TSPs from the nucleus, effectively mislocalizing them in the cytoplasm and preventing them from performing their protective functions, such as inducing apoptosis or halting the cell cycle. This functional inactivation of TSPs is a critical step in tumorigenesis.[1][2][3]

This compound is a potent and selective inhibitor of XPO1.[2][4] By binding to XPO1, this compound blocks its function, forcing the nuclear retention and accumulation of TSPs and GRPs. This restores their natural function, leading to selective cell cycle arrest and apoptosis in cancer cells, while largely sparing normal cells.[5][6]

Core Mechanism of Action: XPO1 Inhibition

This compound's primary mechanism involves its direct, slowly reversible binding to XPO1.[1] This action inhibits the formation of the XPO1-cargo protein complex, which is necessary for nuclear export. The direct consequence is the sequestration of key TSPs within the nucleus. Studies have demonstrated that this compound treatment leads to the nuclear accumulation of several critical TSPs, including:

-

p53: A cornerstone of tumor suppression, p53's nuclear retention is critical for its role in inducing apoptosis and cell cycle arrest. This compound has been shown to cause significant nuclear accumulation of p53 in neuroblastoma and other cancer cells.[2][7][8]

-

FOXO (Forkhead box protein): This family of transcription factors, including FOXO1 and FOXO3a, regulates apoptosis and cell cycle arrest. This compound induces their nuclear accumulation, contributing to its anti-tumor effects.[1][7][8][9]

-

RB1 (Retinoblastoma protein): As a key cell cycle regulator, the nuclear retention of RB1 is crucial for its tumor-suppressive function. This compound promotes the nuclear accumulation of RB1 in neuroblastoma cells.[7][8]

By ensuring these proteins remain in their primary site of action—the nucleus—this compound effectively reactivates the cell's own tumor suppression machinery.

Quantitative Data on this compound's Effects

The following table summarizes the quantitative and qualitative effects of this compound on various cancer cell lines, focusing on its inhibitory concentrations and its impact on protein localization.

| Parameter | Cell Line(s) | This compound Concentration | Observed Effect | Reference |

| IC50 (Cell Viability) | Canine Non-Hodgkin Lymphoma (NHL) | 2-42 nM | Growth inhibition and apoptosis | [5] |

| IC50 (Cell Viability) | Canine Osteosarcoma | 21-74 nM | Dose-dependent growth inhibition | [2] |

| IC50 (Cell Viability) | Neuroblastoma (SK-N-BE(2)) | ~1.4 µM (at 48h) | Inhibition of cell proliferation | [8] |

| IC50 (Cell Viability) | Neuroblastoma (SH-SY5Y) | ~0.3 µM (at 48h) | Inhibition of cell proliferation | [8] |

| Protein Localization | Neuroblastoma (SK-N-BE(2), SH-SY5Y) | Not specified | Induced nuclear accumulation of p53, FOXO1, and RB1 | [7][8] |

| Protein Localization | Esophageal Cancer (KYSE30) | Not specified | Significantly inhibited nuclear accumulation of c-Myc | [10] |

| Protein Expression | Canine Osteosarcoma | 0.1 µM - 1 µM (24h) | Reduced XPO1 protein expression with a compensatory increase in XPO1 mRNA | [2] |

| Apoptosis Induction | Canine Osteosarcoma | 1 µM - 10 µM (48h) | Statistically significant, dose-dependent increases in caspase-3/7 activity | [2] |

Visualizing the Mechanism and Workflow

Signaling Pathway Diagram

Caption: this compound inhibits XPO1, causing nuclear retention of tumor suppressors like p53, FOXO, and RB1.

Experimental Workflow Diagram

Caption: A logical workflow for investigating this compound's effects on cancer cells.

Detailed Experimental Protocols

The following protocols are generalized from methodologies commonly used in the cited literature to study the effects of SINE compounds like this compound.

Protocol 1: Immunofluorescence for Protein Localization

This method is used to visualize the subcellular location of a target protein.

-

Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuroblastoma) on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat cells with this compound at desired concentrations (e.g., 0.3 µM) or a vehicle control (e.g., 0.1% DMSO) for 24 hours.

-

Fixation: Aspirate the media and wash cells with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular proteins.

-

Blocking: Wash three times with PBS. Block with 1% bovine serum albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.

-